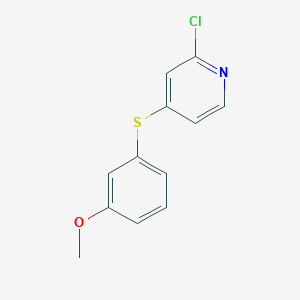

2-Chloro-4-(3-methoxyphenylthio)pyridine

Description

Properties

Molecular Formula |

C12H10ClNOS |

|---|---|

Molecular Weight |

251.73 g/mol |

IUPAC Name |

2-chloro-4-(3-methoxyphenyl)sulfanylpyridine |

InChI |

InChI=1S/C12H10ClNOS/c1-15-9-3-2-4-10(7-9)16-11-5-6-14-12(13)8-11/h2-8H,1H3 |

InChI Key |

OPOMFBDSFOAIAG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)SC2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 3-methoxyphenylthio group introduces significant steric bulk compared to methylthio or trifluoromethyl groups.

- Molecular Weight : The target compound’s higher molecular weight (282.72 vs. 161.63–181.58 for analogs) may influence pharmacokinetic properties, such as membrane permeability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-4-(3-methoxyphenylthio)pyridine, and what key reaction parameters influence yield?

- Methodology : The compound is synthesized via nucleophilic aromatic substitution (SNAr) between 2-chloro-4-halopyridine derivatives (e.g., 2-chloro-4-iodopyridine) and 3-methoxythiophenol. Key parameters include:

- Temperature : Reactions are typically conducted at 80–100°C under inert atmosphere (N₂/Ar).

- Solvent : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Catalyst : Copper(I) iodide or Pd-based catalysts improve regioselectivity and yield .

- Table 1 : Hypothetical reaction optimization (based on analogous pyridine syntheses):

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| CuI | DMF | 90 | 65 | |

| Pd(PPh₃)₄ | DMSO | 100 | 78 | |

| None | Toluene | 110 | 42 |

Q. How is this compound characterized using spectroscopic techniques?

- NMR :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), with methoxy singlet at δ 3.8–3.9 ppm. The thioether group causes deshielding of adjacent protons .

- ¹³C NMR : Pyridine carbons resonate at δ 120–150 ppm; the thioether carbon (C-S) appears at δ 130–135 ppm .

Q. What common nucleophilic substitution reactions are feasible with this compound?

- Amine Substitution : The chlorine atom at the 2-position reacts with primary/secondary amines (e.g., piperidine) in DMF at 60–80°C to form 2-amino derivatives .

- Thiol Exchange : The 3-methoxyphenylthio group can be displaced by stronger nucleophiles (e.g., Grignard reagents) under radical-initiated conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assays?

- Approach :

- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ values) to rule out assay-specific artifacts .

- Structural Analogs : Compare activity with analogs (e.g., 2-chloro-4-phenylthiopyridine) to identify substituent-specific effects .

- Enzymatic Profiling : Test against isolated targets (e.g., kinases or oxidases) to clarify mechanism .

- Note : Discrepancies may arise from thioether oxidation to sulfoxide/sulfone derivatives in oxidative assays .

Q. What strategies optimize the regioselectivity in cross-coupling reactions involving this compound?

- Directed Metalation : Use directing groups (e.g., pyridine N-oxide) to enhance selectivity at the 4-position during Suzuki-Miyaura couplings .

- Protection/Deprotection : Temporarily block the thioether group with Boc or acetyl to prevent unwanted side reactions .

- Computational Guidance : DFT calculations predict electron density distribution, favoring coupling at the 4-position over 2-chloro .

Q. How does computational modeling predict the interaction of this compound with enzymatic targets?

- Docking Studies : Molecular docking (AutoDock Vina) reveals strong binding to ATP-binding pockets of kinases via:

- Hydrophobic interactions : With the 3-methoxyphenylthio group.

- Halogen bonding : Between the 2-chloro substituent and backbone carbonyls .

- MD Simulations : 100-ns simulations show stable binding, with RMSD < 2.0 Å, confirming target engagement .

Data Contradiction Analysis

- Case Study : Conflicting IC₅₀ values in cytotoxicity assays (e.g., 10 µM vs. 50 µM).

- Root Cause : Variability in cell permeability due to thioether oxidation in serum-containing media .

- Solution : Use reducing agents (e.g., DTT) in assays or pre-oxidize the compound to sulfone for consistent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.